1-Acetyl-4-(4-nitrophenyl)-1,4-diazepane is a chemical compound characterized by its unique structure and potential applications in various fields of chemistry. Its empirical formula is , and it features a molecular weight of 263.29 g/mol. The compound is classified under the category of diazepanes, which are seven-membered heterocycles containing two nitrogen atoms.
The synthesis of 1-acetyl-4-(4-nitrophenyl)-1,4-diazepane can be achieved through several methods:
These synthetic routes highlight the versatility and adaptability of methods available for producing this compound.
The molecular structure of 1-acetyl-4-(4-nitrophenyl)-1,4-diazepane includes:
The canonical SMILES representation is CC(=O)N1CCCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-], and its InChI key is RXNBFXGPYBPOCL-UHFFFAOYSA-N.
1-Acetyl-4-(4-nitrophenyl)-1,4-diazepane can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound for specific applications in medicinal chemistry or materials science.
The mechanism of action for 1-acetyl-4-(4-nitrophenyl)-1,4-diazepane is largely dependent on its interactions at the molecular level:
The detailed understanding of its mechanism provides insights into how modifications can enhance its efficacy against targeted biological pathways.
1-Acetyl-4-(4-nitrophenyl)-1,4-diazepane exhibits several notable physical and chemical properties:
These properties are critical for determining its handling, storage, and application in various scientific contexts.
The applications of 1-acetyl-4-(4-nitrophenyl)-1,4-diazepane are diverse:
These applications illustrate the compound's significance beyond basic research into practical uses in various scientific fields.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2